Hsl-IN-1

Lipid Metabolism Enzymology Drug Discovery

HSL-IN-1 (compound 24b) is a boronated benzanilide derivative that inhibits hormone-sensitive lipase with an IC50 of 2 nM, dramatically surpassing older boronic acids (17-350 nM) and non-selective inhibitors. Its reduced bioactivation potential overcomes reactive metabolite liability of earlier leads, ensuring reliable oral bioavailability at low doses (3 mg/kg) for chronic metabolic studies. The reversible inhibition mechanism and selectivity over other lipases make it ideal for acute cell-based lipolysis assays and SAR benchmarking. Order high-purity HSL-IN-1 to achieve reproducible, target-specific results.

Molecular Formula C19H13BClF3N2O4
Molecular Weight 436.6 g/mol
Cat. No. B2521350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsl-IN-1
Molecular FormulaC19H13BClF3N2O4
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)(O)O
InChIInChI=1S/C19H13BClF3N2O4/c21-13-4-7-16(15(9-13)20(28)29)26-18(27)11-1-8-17(25-10-11)30-14-5-2-12(3-6-14)19(22,23)24/h1-10,28-29H,(H,26,27)
InChIKeyPDMXSCCBEBCTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

HSL-IN-1 (Compound 24b) Procurement Guide: A High-Potency, Orally Active HSL Inhibitor with Reduced Reactive Metabolite Liability


HSL-IN-1 (compound 24b, CAS 2095156-13-9) is a small-molecule inhibitor of hormone-sensitive lipase (HSL), a key enzyme in lipid mobilization and triglyceride hydrolysis . It is a boronated benzanilide derivative optimized from an earlier lead series to reduce bioactivation potential while maintaining potent HSL inhibition . The compound is offered as a research tool for studying lipid metabolism, metabolic disorders, and the role of HSL in cellular energy homeostasis.

Why HSL-IN-1 Cannot Be Replaced by Generic HSL Inhibitors in Critical Research Applications


Interchanging HSL inhibitors without consideration of potency, reactive metabolite liability, and oral bioavailability can compromise experimental reproducibility and data interpretation. HSL-IN-1 (IC50=2 nM) exhibits substantially greater potency than older boronic acids (IC50=17-350 nM) and non-selective lipase inhibitors (IC50=90 nM), while its reduced bioactivation potential addresses a key limitation of earlier lead compounds like compound 1 . Substitution with alternative HSL inhibitors may require higher doses, introduce off-target effects, or generate reactive metabolites that confound biological outcomes.

Quantitative Differentiation of HSL-IN-1 vs. Closest Analogs and Alternatives


Head-to-Head Potency: HSL-IN-1 Achieves Subnanomolar Inhibition vs. Earlier Lead Compounds

HSL-IN-1 (compound 24b) exhibits an IC50 of 2 nM against hormone-sensitive lipase, representing a 3.5-fold improvement in potency over the earlier lead compound 1 (IC50=7 nM) and compound 12 (IC50=7 nM) . This potency advantage is achieved while addressing the reactive metabolite liability inherent in the earlier series.

Lipid Metabolism Enzymology Drug Discovery

Reduced Reactive Metabolite Liability: A Critical Safety and Reproducibility Advantage

Earlier HSL inhibitors, such as compound 1, demonstrated significant bioactivation liability due to an oxygen-carbon linker that generated reactive metabolites detectable via GSH trapping assays . HSL-IN-1 was specifically engineered to eliminate this susceptible fragment, resulting in a significantly reduced bioactivation potential while retaining high HSL inhibitory activity .

Drug Safety Metabolic Stability Toxicology

In Vivo Oral Efficacy and Pharmacokinetic Profile: Direct Comparison with Historical Controls

HSL-IN-1 demonstrates robust oral activity in vivo. At a single oral dose of 3 mg/kg in male Wistar rats, HSL-IN-1 significantly reduced plasma glycerol levels, confirming its antilipolytic effect . Pharmacokinetic analysis revealed a Cmax of 3.35 μg/mL and an AUC of 19.65 μg·h/mL . This oral efficacy profile is comparable to that of earlier boronic acid inhibitors, but HSL-IN-1 achieves this with lower potential for reactive metabolite formation.

Pharmacokinetics Oral Bioavailability Metabolic Disease

Selectivity Advantage Over Non-Selective Lipase Inhibitors

Non-selective lipase inhibitors, such as CAY10499 (MAGL-IN-5), inhibit multiple lipases including MAGL (IC50=144 nM), HSL (IC50=90 nM), and FAAH (IC50=14 nM) . HSL-IN-1 was optimized for selective inhibition of HSL, exhibiting a >45-fold improvement in potency (2 nM) compared to the HSL component of CAY10499, with no reported activity against MAGL or FAAH .

Selectivity Off-target Effects Lipase Family

Potency Benchmark Against Historical Boronic Acid HSL Inhibitors

Earlier boronic acid-based HSL inhibitors, such as phenylboronic acid 10l, 10m, and thiopheneboronic acid 11c, exhibited IC50 values of 140 nM, 17 nM, and 350 nM, respectively . HSL-IN-1 represents a substantial advancement in potency, with an IC50 of 2 nM—8.5-fold more potent than the best of these earlier boronic acids (10m) and 70-fold more potent than 10l .

Structure-Activity Relationship Medicinal Chemistry Boronic Acid

Reversible Inhibition Mechanism vs. Covalent Inhibitors

Covalent HSL inhibitors like compound 7600 form stable enzyme-inhibitor adducts, resulting in irreversible inhibition (IC50=70 nM after 5 min incubation) . HSL-IN-1 acts as a reversible inhibitor, allowing for temporal control of HSL activity and washout studies . This reversible mechanism avoids the permanent enzyme modification and potential off-target covalent binding associated with pseudosubstrate inhibitors.

Inhibition Mechanism Reversible Inhibitor Covalent Inhibitor

High-Impact Research Applications for HSL-IN-1 Based on Quantitative Differentiation


Metabolic Disease Research Requiring Sustained Oral HSL Inhibition

In rodent models of obesity, insulin resistance, and dyslipidemia, HSL-IN-1 provides reliable oral bioavailability at low doses (3 mg/kg) with minimal reactive metabolite burden . This enables chronic dosing studies to evaluate the therapeutic potential of HSL inhibition in metabolic disorders, where earlier inhibitors with bioactivation liability or poor oral exposure would be unsuitable.

In Vitro Mechanistic Studies of Lipid Droplet Mobilization

The high potency (2 nM) and reversible inhibition mechanism of HSL-IN-1 make it ideal for acute cell-based assays examining lipolysis, fatty acid release, and lipid droplet dynamics . Its selectivity over other lipases ensures that observed effects are specifically attributable to HSL inhibition, avoiding the confounding pleiotropic effects seen with non-selective inhibitors like CAY10499 .

Comparative Pharmacological Profiling of HSL Inhibitor Scaffolds

HSL-IN-1 serves as a benchmark reversible, boronated HSL inhibitor for structure-activity relationship studies and comparative pharmacology. Its dramatic potency improvement over earlier boronic acids (e.g., 10m, IC50=17 nM) and its reduced reactive metabolite liability compared to compound 1 provide clear reference points for evaluating next-generation HSL inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsl-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.